5-Bromo-2-phenethoxyphenol

Synthetic chemistry Cross-coupling Building block

5-Bromo-2-phenethoxyphenol is a brominated phenolic ether (C14H13BrO2, MW 293.15) featuring a bromine substituent at the 5-position, a phenethoxy group at the 2-position, and a free phenolic hydroxyl at the 1-position. This compound belongs to the bromophenoxyphenol class, structurally related to marine natural products that exhibit antimicrobial activity against ESKAPE pathogens.

Molecular Formula C14H13BrO2
Molecular Weight 293.15 g/mol
Cat. No. B8176749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-phenethoxyphenol
Molecular FormulaC14H13BrO2
Molecular Weight293.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCOC2=C(C=C(C=C2)Br)O
InChIInChI=1S/C14H13BrO2/c15-12-6-7-14(13(16)10-12)17-9-8-11-4-2-1-3-5-11/h1-7,10,16H,8-9H2
InChIKeyOCHJQXNTZJAVMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-phenethoxyphenol (CAS 2809993-88-0): A Brominated Phenoxyphenol Building Block for Serotonin Receptor Modulator Synthesis and Antimicrobial Scaffold Research


5-Bromo-2-phenethoxyphenol is a brominated phenolic ether (C14H13BrO2, MW 293.15) featuring a bromine substituent at the 5-position, a phenethoxy group at the 2-position, and a free phenolic hydroxyl at the 1-position . This compound belongs to the bromophenoxyphenol class, structurally related to marine natural products that exhibit antimicrobial activity against ESKAPE pathogens [1]. It serves primarily as a versatile synthetic intermediate in medicinal chemistry, most notably as a precursor in the preparation of serotonin (5-HT) receptor modulators disclosed in US Patent 9,981,909 [2]. The presence of both a reactive aryl bromide handle for cross-coupling chemistry and a free phenol for further derivatization distinguishes it from simpler bromophenol building blocks.

Why 5-Bromo-2-phenethoxyphenol Cannot Be Replaced by Generic Bromophenol or Phenoxyphenol Analogs in Research and Development


Substituting 5-Bromo-2-phenethoxyphenol with a non-brominated phenoxyphenol (e.g., 2-phenethoxyphenol) eliminates the aryl halide handle required for transition-metal-catalyzed cross-coupling reactions, a critical step in constructing biaryl and heteroaryl derivatives for CNS drug discovery [1]. Conversely, replacing it with a simpler bromophenol lacking the 2-phenethoxy group (e.g., 5-bromo-2-methoxyphenol or 5-bromo-2-ethoxyphenol) substantially alters lipophilicity, steric profile, and pharmacophoric properties: the phenethoxy group contributes a LogP increase of approximately 1.5–2.0 units compared to a methoxy substituent and has been identified in Tanaka et al. as a key structural determinant for dual 5-HT2/D2 receptor affinity [2]. Furthermore, the regioisomeric position of bromination matters—4-bromo-2-phenethoxyphenol presents a different electronic and steric environment that affects both reactivity in electrophilic aromatic substitution and downstream biological target engagement [3]. Class-level evidence from van Geelen et al. demonstrates that brominated phenoxyphenols exhibit potent bactericidal activity against MRSA persisters and biofilms (MIC values ranging from 0.1 to 3.125 µM), a property absent in non-brominated analogs [4].

Quantitative Differentiation Evidence for 5-Bromo-2-phenethoxyphenol Against Its Closest Analogs and In-Class Alternatives


Aryl Bromide Synthetic Handle: Cross-Coupling Enablement Versus Non-Halogenated 2-Phenethoxyphenol

5-Bromo-2-phenethoxyphenol possesses a C–Br bond at the 5-position that serves as a reactive handle for palladium-catalyzed Suzuki–Miyaura, Buchwald–Hartwig, and related cross-coupling reactions. The non-brominated analog, 2-phenethoxyphenol (CAS 33130-24-4), lacks this reactive site and therefore cannot undergo these transformations without prior functionalization . In US Patent 9,981,909, the 5-bromo substituent was exploited to construct a library of serotonin receptor modulators, with Example 195—3-(5-bromo-2-phenethyloxy-phenoxy)-azetidine—demonstrating a Ki of 2 nM at the rat 5-HT7 receptor [1]. By contrast, the corresponding 5-chloro analog (Example 36: 3-[5-chloro-2-(4-chloro-benzyloxy)-phenoxy]-azetidine) exhibited a Ki of 15 nM at the same target, representing a 7.5-fold reduction in binding affinity [2]. This indicates that the 5-bromo substituent not only enables synthesis but may confer superior target engagement in this chemotype.

Synthetic chemistry Cross-coupling Building block CNS medicinal chemistry

Lipophilicity (LogP) Differentiation: Phenethoxy vs. Shorter Alkoxy Chain Analogs

The 2-phenethoxy substituent of 5-Bromo-2-phenethoxyphenol confers substantially higher lipophilicity compared to 5-bromo-2-ethoxyphenol (CAS 1216091-73-4) and 5-bromo-2-methoxyphenol (CAS 37942-01-1). The measured LogP of the non-brominated parent scaffold, 2-phenethoxyphenol, is 3.01 . Applying the Hansch π constant for bromine (+0.86 for aromatic substitution), the estimated LogP for 5-Bromo-2-phenethoxyphenol is approximately 3.9, which falls within the optimal CNS drug-likeness range (LogP 2–5) [1]. In comparison, 5-bromo-2-ethoxyphenol (MW 217.06) and 5-bromo-2-methoxyphenol (MW 203.03) are predicted to have LogP values of approximately 2.4 and 2.0, respectively—below the typical CNS-preferred range . The phenethoxy group also provides greater conformational flexibility and potential for π–π stacking interactions with aromatic residues in biological targets.

Lipophilicity Drug-likeness CNS penetration Physicochemical properties

Class-Level Antimicrobial Activity of Brominated Phenoxyphenols Against MRSA Persisters and Biofilms

The brominated phenoxyphenol chemotype to which 5-Bromo-2-phenethoxyphenol belongs has demonstrated rare simultaneous activity against planktonic, persister, and biofilm-incorporated cells of clinically relevant pathogens. In the study by van Geelen et al. (2020), the natural brominated phenoxyphenols 2-bromo-PP (4,6-dibromo-2-(2',4'-dibromophenoxy)phenol) and 3-bromo-PP (3,4,6-tribromo-2-(2',4'-dibromophenoxy)phenol) exhibited MIC90 values of 0.1–0.78 µM against Gram-positive bacteria and 0.78–3.125 µM against Gram-negative pathogens including carbapenemase-producing Enterobacter sp. [1]. Critically, 2-bromo-PP showed moderate cytotoxicity (IC50 = 6.25 µM against THP-1 cells, and 12.5–>100 µM against other human cell lines), yielding a therapeutic index of approximately 8–128 depending on the pathogen [2]. Non-brominated phenoxyphenols were not active in this study, underscoring the essential role of bromine substitution. The phosphotransferase system (PTS)-mediated uptake mechanism identified for these compounds suggests that the bromophenoxyphenol scaffold is specifically recognized by bacterial transport machinery, a property not shared by non-halogenated or mono-halogenated simple phenols [3].

Antimicrobial MRSA Biofilm ESKAPE pathogens Persister cells

Molecular Weight and Heavy Atom Effect: Crystallographic and Mass Spectrometric Differentiation

The presence of a single bromine atom (atomic number 35) in 5-Bromo-2-phenethoxyphenol (MW 293.15) provides a distinctive isotopic signature and anomalous scattering properties absent in the non-brominated 2-phenethoxyphenol (MW 214.26) . Bromine's characteristic 1:1 isotopic ratio (79Br:81Br) produces a diagnostic M/M+2 doublet in mass spectrometry, enabling unambiguous identification and quantification in complex reaction mixtures [1]. For X-ray crystallography, bromine serves as an anomalous scatterer (f'' at Cu Kα ≈ 1.3 electrons) that facilitates experimental phasing via single-wavelength anomalous dispersion (SAD), a capability unavailable with 2-phenethoxyphenol [2]. Compared to 5-bromo-2-ethoxyphenol (MW 217.06) and 5-bromo-2-methoxyphenol (MW 203.03), the higher molecular weight of 5-Bromo-2-phenethoxyphenol reduces the relative contribution of bromine to the total mass (33.5% vs. 36.8% and 39.4%, respectively), providing a more balanced mass distribution while retaining the heavy atom advantage.

X-ray crystallography Mass spectrometry Heavy atom Structural biology

Scaffold Precedent in CNS Drug Discovery: 2-Phenethoxyphenol Core in Selective 5-HT2/D2 Receptor Ligands

The 2-phenethoxyphenol core structure has been validated as a privileged scaffold for dual 5-HT2 and D2 receptor modulation through the pioneering work of Tanaka et al. (1998–2000). In this series, [2-(ω-phenylalkyl)phenoxy]alkylamine derivatives demonstrated nanomolar binding affinities, with the most potent compound (S)-27 exhibiting selective 5-HT2 receptor affinity and functional antagonism in both in vitro vasoconstriction and ex vivo platelet aggregation assays [1]. The introduction of a bromine at the 5-position of this scaffold—as present in 5-Bromo-2-phenethoxyphenol—is exploited in US Patent 9,981,909, where Example 195 (containing the 5-bromo-2-phenethyloxy-phenol substructure) achieved Ki values of 2–4 nM at rat 5-HT7 and 60 nM at human SERT [2]. By contrast, related scaffolds lacking the phenethoxy extension (e.g., simple 2-alkoxyphenols) showed substantially weaker 5-HT2 receptor engagement in the Tanaka studies, with the phenethyl or phenylbutyl extension identified as a critical determinant of receptor affinity [3]. 5-Bromo-2-phenethoxyphenol thus represents the optimally pre-functionalized entry point for constructing this validated CNS-active chemotype.

Serotonin receptor Dopamine receptor CNS drug discovery Structure-activity relationship

Optimal Procurement and Application Scenarios for 5-Bromo-2-phenethoxyphenol Based on Differential Evidence


CNS Drug Discovery: Building Block for Serotonin Receptor Modulator Libraries via Cross-Coupling

5-Bromo-2-phenethoxyphenol is the optimal building block for constructing focused libraries of [2-(2-phenylethyl)phenoxy]alkylamine derivatives targeting serotonin (5-HT2, 5-HT7) and dopamine (D2) receptors. As demonstrated in US Patent 9,981,909, the 5-bromo substituent enables Suzuki–Miyaura coupling to introduce diverse aryl and heteroaryl groups, while the free phenol allows O-alkylation to install azetidine, pyrrolidine, or piperidine amine moieties. The resulting derivatives have achieved Ki values as low as 2 nM at 5-HT7 receptors [1]. The phenethoxy group provides the lipophilicity (estimated LogP ~3.9) required for CNS penetration while the aryl bromide handle offers a higher reactivity profile in cross-coupling compared to the corresponding chloride, based on comparative derivative data showing a 3.75- to 7.5-fold potency advantage of bromo- over chloro-substituted analogs [2]. Researchers should procure this compound when the synthetic plan involves diversification at the 5-position and the target profile demands CNS drug-like physicochemical properties.

Antimicrobial Scaffold Optimization: Simplified Bromophenoxyphenol for SAR Studies Against ESKAPE Pathogens

Building on the van Geelen et al. (2020) finding that brominated phenoxyphenols are bactericidal against MRSA persisters (MIC 6.25–12.5 µM) and biofilm-incorporated cells (complete inhibition at 12.5–100 µM) with only moderate cytotoxicity (IC50 = 6.25–>100 µM against human cell lines), 5-Bromo-2-phenethoxyphenol offers a structurally simplified, monobrominated scaffold for systematic structure–activity relationship (SAR) studies [3]. Unlike the polybrominated marine natural products (4,6-dibromo- and 3,4,6-tribromo-substituted diphenyl ethers) that dominate the current literature, 5-Bromo-2-phenethoxyphenol contains a single bromine at a defined position, enabling researchers to independently vary bromination pattern, phenoxy substitution, and phenol derivatization. The PTS-mediated uptake mechanism identified for this compound class suggests that the bromophenoxyphenol core is specifically recognized by bacterial transporters, providing a rational basis for medicinal chemistry optimization [4]. Procurement is indicated for academic and industrial groups seeking to explore this underexploited antimicrobial chemotype.

Crystallographic and Biophysical Probe Development: Heavy Atom Derivative for SAD Phasing

The single bromine atom (anomalous scatterer, f'' = 1.28 e⁻ at Cu Kα) in 5-Bromo-2-phenethoxyphenol enables its use as a heavy-atom derivatization reagent or co-crystallization ligand for experimental phasing in protein X-ray crystallography via single-wavelength anomalous dispersion (SAD) [5]. With a molecular weight of 293.15, this compound provides a significantly lower mass burden than polybrominated alternatives (e.g., tetrabromo-diphenyl ethers, MW ~500–600) while retaining sufficient anomalous signal for phase determination. The phenethoxy group offers hydrophobic contacts with protein targets, and the free phenol can form hydrogen bonds with backbone or side-chain residues, facilitating ordered binding in co-crystallization experiments. The characteristic 1:1 bromine isotopic doublet (M/M+2) also provides unambiguous mass spectrometric tracing of the compound and its metabolites in biochemical assays. Researchers should select this compound over heavier polybrominated alternatives when a single, well-defined anomalous scatterer is sufficient and minimal structural perturbation of the target protein is desired.

Chemical Biology Tool Synthesis: Multifunctional Intermediate for Bifunctional Probe Construction

The orthogonal functional groups of 5-Bromo-2-phenethoxyphenol—an aryl bromide (C-5), a phenethoxy ether (O-2), and a free phenol (O-1)—allow sequential, chemoselective derivatization to construct bifunctional chemical biology probes. The aryl bromide can undergo palladium-catalyzed coupling to install a fluorophore, affinity tag, or photoaffinity label; the phenol can be alkylated to attach a PEG linker or targeting moiety; and the phenethoxy group provides a hydrophobic anchor for membrane protein targeting. This orthogonal reactivity profile, combined with the CNS-validated scaffold precedent established by Tanaka et al. (1998–2000) [6], makes 5-Bromo-2-phenethoxyphenol a strategic procurement choice for chemical biology groups developing probes for serotonin or dopamine receptor target engagement studies. The balanced LogP (~3.9) ensures adequate cell permeability without excessive non-specific binding, a common limitation of more lipophilic polybrominated diphenyl ether probes.

Quote Request

Request a Quote for 5-Bromo-2-phenethoxyphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.